Oxirane, [(2,3-dibromopropoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, [(2,3-dibromopropoxy)methyl]- is a chemical compound with the molecular formula C6H10Br2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [(2,3-dibromopropoxy)methyl]- typically involves the reaction of glycidol with 1,2-dibromopropane under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxirane, [(2,3-dibromopropoxy)methyl]- undergoes various chemical reactions, including:
Ring-opening reactions: These can be catalyzed by acids or bases, leading to the formation of diols or halohydrins.
Substitution reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the substitution reactions.
Major Products
Diols: Formed from the ring-opening reactions.
Halohydrins: Produced when the epoxide ring is opened in the presence of halide ions.
Scientific Research Applications
Oxirane, [(2,3-dibromopropoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Oxirane, [(2,3-dibromopropoxy)methyl]- involves the nucleophilic attack on the epoxide ring, leading to its opening and subsequent formation of various products. The molecular targets include nucleophiles such as water, alcohols, and amines, which react with the epoxide ring to form diols, halohydrins, or other substituted products .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: Another epoxide with a similar structure but different substituents.
Oxirane, 2,3-dimethyl-, trans-: A stereoisomer of the cis-compound with distinct physical and chemical properties.
Oxirane, tetramethyl-: A more heavily substituted epoxide with different reactivity.
Uniqueness
Oxirane, [(2,3-dibromopropoxy)methyl]- is unique due to the presence of bromine atoms, which impart distinct reactivity and make it suitable for specific applications in organic synthesis and industrial processes. The bromine atoms also influence the compound’s physical properties, such as boiling and melting points, compared to other epoxides.
Properties
CAS No. |
55275-37-1 |
---|---|
Molecular Formula |
C6H10Br2O2 |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
2-(2,3-dibromopropoxymethyl)oxirane |
InChI |
InChI=1S/C6H10Br2O2/c7-1-5(8)2-9-3-6-4-10-6/h5-6H,1-4H2 |
InChI Key |
AHFBTDADOULYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.